N2-Cbz-L-homoglutamine
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Overview
Description
Preparation Methods
The synthesis of N2-Cbz-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine using benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to maintain the appropriate pH . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale procedures that are scalable and efficient .
Chemical Reactions Analysis
N2-Cbz-L-homoglutamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Deprotection: The Cbz protecting group can be removed through hydrogenolysis, typically using hydrogen gas and a palladium catalyst.
Scientific Research Applications
N2-Cbz-L-homoglutamine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N2-Cbz-L-homoglutamine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Cbz group is stable under basic and acidic conditions, making it a versatile protecting group in organic synthesis . The deprotection process, typically achieved through hydrogenolysis, releases the free amine, allowing further functionalization of the molecule .
Comparison with Similar Compounds
N2-Cbz-L-homoglutamine is similar to other Cbz-protected amino acids, such as N2-Cbz-L-lysine and N2-Cbz-L-ornithine . its unique structure and properties make it particularly useful in specific research applications. The stability of the Cbz group under various conditions and its ease of removal through hydrogenolysis distinguish it from other protecting groups .
Conclusion
This compound is a valuable compound in scientific research, offering versatility and stability in peptide synthesis and other applications. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMFLXRPFTILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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